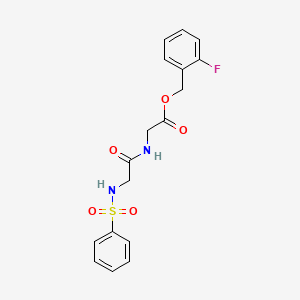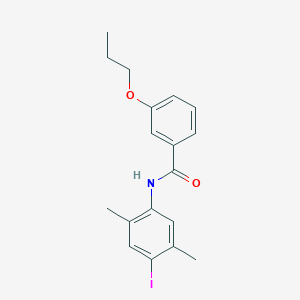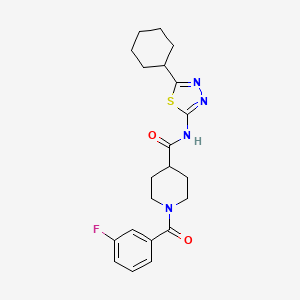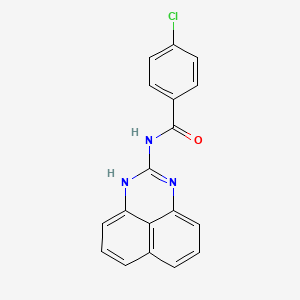
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate
Vue d'ensemble
Description
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate, also known as Fmoc-Gly-Gly-OH, is a compound that has been widely used in scientific research. This compound is a derivative of glycine, an amino acid that is an essential building block for proteins. Fmoc-Gly-Gly-OH is commonly used in the synthesis of peptides, which are short chains of amino acids that have a wide range of applications in the fields of medicine, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH is related to its chemical structure. The compound contains two glycine molecules connected by a peptide bond. Peptide bonds are covalent bonds that connect amino acids in proteins. This compound-OH can be used as a building block to form longer peptides with specific sequences. The properties of these peptides, such as their charge, hydrophobicity, and shape, determine their biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-OH depend on the peptides that are synthesized using this compound. Peptides can have a wide range of effects on biological systems, including enzyme inhibition, receptor activation, and immune system modulation. Peptides can also be used as diagnostic tools to detect specific biomolecules in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH in lab experiments include its high purity, stability, and compatibility with various synthesis methods. This compound-OH can be easily incorporated into peptides with specific sequences, making it a useful tool for studying the structure and function of proteins. The limitations of using this compound-OH include its high cost and the need for specialized equipment and expertise to synthesize and purify peptides.
Orientations Futures
There are many future directions for the use of 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH in scientific research. One direction is the synthesis of peptides with specific sequences that have therapeutic potential for various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, this compound-OH can be used as a tool for studying the structure and function of proteins, which can lead to a better understanding of biological processes and the development of new drugs and diagnostic tools.
Applications De Recherche Scientifique
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides, which have a variety of applications in medicine, biochemistry, and biotechnology. Peptides can be used as drugs, diagnostic tools, and research reagents. This compound-OH can also be used as a building block for the synthesis of more complex peptides.
Propriétés
IUPAC Name |
(2-fluorophenyl)methyl 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-15-9-5-4-6-13(15)12-25-17(22)11-19-16(21)10-20-26(23,24)14-7-2-1-3-8-14/h1-9,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVFLGBGHWNVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 9-methyl-2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4676728.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)

![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4676772.png)
![1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4676785.png)
![4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4676800.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)


![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)